molecular formula C20H25ClN2O2 B279486 N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine

N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine

Cat. No. B279486
M. Wt: 360.9 g/mol
InChI Key: YUQMFDUMGYNGDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine, also known as TAK-659, is a small molecule inhibitor that has shown great potential in the treatment of cancer and autoimmune diseases. This compound belongs to a class of drugs called kinase inhibitors, which target specific enzymes involved in cell signaling pathways.

Mechanism of Action

N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine works by inhibiting the activity of specific enzymes called kinases, which are involved in cell signaling pathways that control cell growth and proliferation. In particular, N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine targets a kinase called Bruton's tyrosine kinase (BTK), which is essential for B-cell receptor signaling. By inhibiting BTK, N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine prevents the activation of downstream signaling pathways that promote cell survival and proliferation.
Biochemical and Physiological Effects:
N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to inhibiting B-cell receptor signaling, N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the activation of immune cells such as T cells and macrophages. These effects suggest that N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine may have potential as both an anti-cancer and an immunomodulatory agent.

Advantages and Limitations for Lab Experiments

One advantage of N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine is that it has shown high selectivity for BTK, with minimal off-target effects on other kinases. This makes it a potentially safer and more effective alternative to other BTK inhibitors currently on the market. However, one limitation of N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine is that it has not yet been tested in clinical trials, and its safety and efficacy in humans is still unknown.

Future Directions

There are several future directions for research on N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine. One potential application is in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis, which are also characterized by dysregulated B-cell receptor signaling. Additionally, N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine may have potential in combination with other drugs for the treatment of cancer, particularly in combination with other kinase inhibitors or immunomodulatory agents. Further research is needed to fully understand the potential of N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine in these and other applications.

Synthesis Methods

The synthesis of N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine involves several steps, starting with the reaction of 2-chlorobenzyl alcohol with 4-hydroxybenzaldehyde to form a benzyl ether intermediate. This intermediate is then reacted with morpholine and 2-chloroethylamine hydrochloride to form the final product.

Scientific Research Applications

N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine has been extensively studied in preclinical models of cancer and autoimmune diseases, and has shown promising results in inhibiting the growth and proliferation of cancer cells. In particular, N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine has been shown to be effective in targeting B-cell receptor signaling pathways, which are often dysregulated in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

properties

Molecular Formula

C20H25ClN2O2

Molecular Weight

360.9 g/mol

IUPAC Name

N-[[4-[(2-chlorophenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine

InChI

InChI=1S/C20H25ClN2O2/c21-20-4-2-1-3-18(20)16-25-19-7-5-17(6-8-19)15-22-9-10-23-11-13-24-14-12-23/h1-8,22H,9-16H2

InChI Key

YUQMFDUMGYNGDO-UHFFFAOYSA-N

SMILES

C1COCCN1CCNCC2=CC=C(C=C2)OCC3=CC=CC=C3Cl

Canonical SMILES

C1COCCN1CCNCC2=CC=C(C=C2)OCC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.